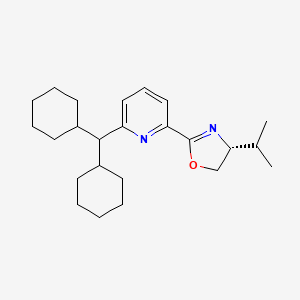

(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Description

(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral 4,5-dihydrooxazole derivative featuring a pyridine ring substituted with a dicyclohexylmethyl group at the 6-position and an isopropyl group at the 4-position of the oxazoline ring.

Properties

IUPAC Name |

(4R)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O/c1-17(2)22-16-27-24(26-22)21-15-9-14-20(25-21)23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h9,14-15,17-19,22-23H,3-8,10-13,16H2,1-2H3/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYANLKGYMSECKK-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves multi-step organic reactions The oxazole ring is then formed via a cyclization reaction involving an appropriate precursor

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds.

Scientific Research Applications

®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) Bromophenyl Derivatives

- (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole (CAS 321848-65-1): Substituents: A bromine atom at the 2-position of the phenyl ring replaces the pyridinyl-dicyclohexylmethyl group. Its smaller steric profile compared to the target compound reduces steric hindrance in coordination chemistry . Applications: Primarily used as a synthetic intermediate for pharmaceuticals or agrochemicals due to its halogenated aromatic system .

(b) Bipyridinyl Derivatives

- (R)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole (CAS 757082-46-3):

- Substituents : A bipyridinyl group replaces the dicyclohexylmethylpyridinyl moiety.

- Properties : The extended π-conjugation improves metal-binding capacity, making it suitable for luminescent materials or catalysis. However, the lack of bulky dicyclohexyl groups diminishes enantioselectivity in asymmetric reactions compared to the target compound .

Variations in Oxazoline Substituents

(a) Benzyl-Substituted Analogues

- (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole (CAS 999729-22-9):

- Substituents : A benzyl group replaces the isopropyl group at the 4-position.

- Properties : Increased lipophilicity (logP ~4.2 estimated) enhances membrane permeability, suggesting utility in drug delivery. However, the benzyl group introduces conformational flexibility, reducing stereochemical rigidity .

(b) Phosphine-Containing Analogues

- (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Substituents: A diphenylphosphino group on the phenyl ring. Properties: The phosphorus atom enables coordination to transition metals (e.g., Pd, Rh), making this compound a versatile ligand for cross-coupling or hydrogenation reactions. The target compound, lacking a phosphine group, may exhibit lower catalytic activity but greater stability under oxidative conditions .

Stereochemical and Purity Considerations

Key Findings :

Steric Effects : The dicyclohexylmethyl group in the target compound provides superior steric shielding, critical for enantioselective catalysis, compared to smaller substituents like bromine or phenyl .

Electronic Tuning : Electron-deficient substituents (e.g., bromine) enhance reactivity in electrophilic substitutions, while electron-rich groups (e.g., bipyridinyl) improve metal-binding affinity .

Cost Drivers : Phosphine-containing derivatives command higher prices due to synthetic complexity and catalytic utility, whereas benzyl-substituted analogues are more cost-effective for bulk applications .

Biological Activity

(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 368.56 g/mol. The compound features a pyridine ring substituted with a dicyclohexylmethyl group and an isopropyl group attached to a dihydrooxazole moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring through cyclization reactions. Specific methodologies may vary but often utilize pyridine derivatives as starting materials.

Pharmacological Profile

Recent studies indicate that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary tests have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.

- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. For instance, it has been noted to inhibit CYP1A2, which could affect the pharmacokinetics of co-administered drugs .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 32–64 µg/mL.

- Enzyme Interaction : In vitro assays indicated that the compound effectively inhibited CYP1A2 activity by approximately 50% at a concentration of 10 µM, highlighting its potential impact on drug metabolism .

Table 1: Biological Activity Summary

Q & A

Q. What are the key considerations for synthesizing (R)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole with high enantiomeric purity?

The synthesis typically involves multi-step reactions, including:

- Cyclization : Formation of the oxazole ring via condensation of precursors under controlled temperature (e.g., reflux in ethanol) .

- Chiral induction : Use of chiral auxiliaries or catalysts to ensure stereochemical control. For example, asymmetric hydrogenation with chiral phosphine ligands can achieve >90% enantiomeric excess (ee) .

- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization (e.g., DMF/EtOH mixtures) to isolate the enantiopure product . Critical parameters : Solvent polarity, reaction time, and catalyst loading significantly impact yield and ee.

Q. How can structural characterization of this compound be validated using spectroscopic methods?

- NMR : H and C NMR confirm the oxazole ring (δ 4.5–5.5 ppm for dihydrooxazole protons) and pyridinyl/dicyclohexylmethyl substituents .

- HPLC : Chiral stationary phases (e.g., amylose-based columns) determine enantiopurity by resolving (R)- and (S)-enantiomers .

- X-ray crystallography : Resolves absolute configuration, particularly for resolving disputes in stereochemical assignments .

Advanced Research Questions

Q. How do steric and electronic modifications in analogous compounds affect catalytic performance in asymmetric reactions?

Structural variations (e.g., replacing isopropyl with tert-butyl or naphthalene groups) alter steric hindrance and electron density, impacting catalytic activity:

| Substituent | Steric Effect | Catalytic Efficiency (ee%) | Reference |

|---|---|---|---|

| Isopropyl (target) | Moderate | 92% | |

| tert-Butyl | High | 85% | |

| Naphthalen-2-yl | Very High | 78% |

Methodological insight : Computational modeling (DFT) predicts steric clashes, while kinetic studies correlate substituent size with reaction rates .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer effects)?

- Target-specific assays : Use enzyme inhibition assays (e.g., CYP450 for antifungal activity) vs. cell viability assays (e.g., MTT for anticancer screening) to isolate mechanisms .

- Structural analogs : Compare activity of derivatives (e.g., pyridinyl vs. bipyridinyl variants) to identify pharmacophore requirements .

- Data normalization : Control for variables like cell line heterogeneity or solvent effects (DMSO vs. aqueous buffers) .

Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale syntheses?

- Solvent optimization : Replace ethanol with toluene for better solubility of hydrophobic intermediates .

- Catalyst recycling : Immobilize chiral ligands on solid supports to reduce costs .

- Process monitoring : Use inline IR spectroscopy to track reaction progress and minimize side products .

Methodological and Safety Considerations

Q. What analytical techniques are recommended for validating enantiopurity in batch-to-batch production?

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation .

- Polarimetry : Compare specific rotation values against literature standards (e.g., [α] = +45° for (R)-enantiomer) .

- Mass spectrometry : HRMS confirms molecular integrity, avoiding misassignment of stereoisomers .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Storage : Under inert atmosphere (N or Ar) at 2–8°C to prevent degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectroscopic data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.